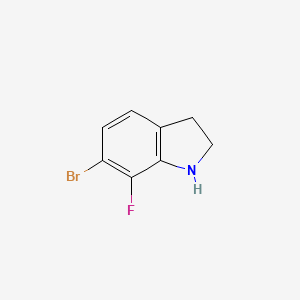

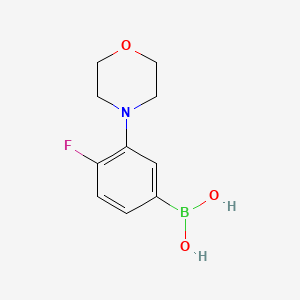

3-Bromo-1H-indazol-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Bromo-1H-indazol-7-ol” belongs, has been extensively studied. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

科学的研究の応用

Crystal and Molecular Structure Analysis

Research on indazole derivatives, including those structurally related to 3-Bromo-1H-indazol-7-ol, has provided insights into their crystal and molecular structures, facilitating the development of compounds with potential biological activities. The study by Cabildo et al. (2011) on the crystal and molecular structure of nitroindazoles highlights the significance of intermolecular interactions, which could influence the biological activity of these compounds (Cabildo et al., 2011).

Biological Activities

Indazole derivatives have shown promising biological activities, including α-glucosidase inhibition and antioxidant properties. Mphahlele et al. (2020) evaluated a series of indazole derivatives for their inhibitory effects against α-glucosidase activity and their antioxidant potential, revealing significant to moderate inhibition and suggesting potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Synthetic Applications

The synthesis of indazole derivatives, including this compound, has been the focus of various studies to enhance their accessibility for further research and potential therapeutic applications. For instance, Wang et al. (2015) described an efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, demonstrating the versatility of indazole compounds in synthetic chemistry (Wang et al., 2015).

Novel Synthetic Protocols

New synthetic methodologies have been developed to facilitate the bromination and further functionalization of indazole derivatives. Ying et al. (2022) presented an ultrasound-assisted bromination protocol for indazoles, offering an efficient route to 3-bromide products that can serve as precursors for further drug synthesis (Ying et al., 2022).

Catalysis and Chemical Transformations

The development of catalysts for the preparation of indazole derivatives has also been a subject of research. Tayebee et al. (2015) reported on a Bronsted acidic ionic liquid that was utilized as an efficient catalyst for the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, illustrating the role of catalysis in enhancing the chemical transformations of indazole derivatives (Tayebee et al., 2015).

作用機序

Target of Action

Indazole-containing compounds, which include 3-bromo-1h-indazol-7-ol, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that this compound may interact with its targets to inhibit cell growth and induce cell cycle arrest.

Biochemical Pathways

The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds . These processes could potentially affect various biochemical pathways and their downstream effects.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that this compound may have similar effects.

生化学分析

Biochemical Properties

These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Indazole derivatives have been shown to affect various types of cells and cellular processes . For instance, some indazole derivatives have demonstrated inhibitory effects against human cancer cell lines .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-bromo-2H-indazol-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTLRSTWPNIZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

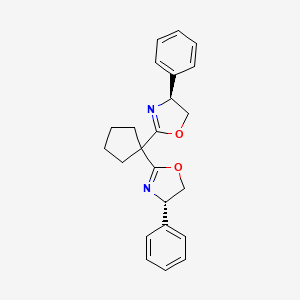

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)